Product packaging for Leustroducsin B(Cat. No.:CAS No. 145142-82-1)

Leustroducsin B

Cat. No.: B1674842
CAS No.: 145142-82-1
M. Wt: 669.8 g/mol
InChI Key: ZYSAHMPRXHPPAK-JKWCDDFISA-N
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Description

Contextualization within Natural Products Chemistry

General Significance of Microbial Metabolites in Research

Microbes are prolific producers of a vast array of metabolites that play crucial roles in regulating various physiological activities both within and outside their host organisms. The study of these microbial products and their clinical significance is an area of substantial interest bmrat.orgbmrat.orgmdpi.comresearchgate.net. Microbial metabolites have demonstrated promise as therapeutic agents for a range of conditions, including cancer, inflammation, and neurological disorders bmrat.orgbmrat.orgresearchgate.net. The first therapeutic use of microbes dates back to the isolation of penicillin by Alexander Fleming in 1928, which was subsequently used to treat infections during World War II bmrat.org. There is a growing demand for substances derived from microorganisms for applications in medicine, agriculture, the food industry, and scientific research bmrat.org. Natural products from microorganisms have been found to aid in the treatment of various diseases, highlighting microbes as viable sources of therapeutics bmrat.org. Research is actively employing different biological and chemical methods to investigate the effects of microbial metabolites on humans bmrat.org.

The Phoslactomycin Family of Natural Products

Leustroducsin B belongs to the phoslactomycin family of natural products nih.govacs.orgjst.go.jpnih.gov. This family comprises compounds secreted by various streptomycetes and is characterized by an unusual structural class nih.gov. Phoslactomycins, along with phosphazomycins, phospholines, and leustroducsins, share common structural moieties, differing primarily in the acyl substituent at the C-18 hydroxyl position nih.gov. These compounds contain an alpha,beta-unsaturated delta-lactone, an amino group, a phosphate (B84403) ester, a conjugated diene, and a cyclohexane (B81311) ring nih.govacs.orgjst.go.jp. The phoslactomycin family has garnered significant interest not only for their intriguing structures but also as potential lead compounds for novel anticancer drugs researchgate.net. They are known for their potent and selective inhibition of protein phosphatase 2A (PP2A), an enzyme central to cell growth regulation and inhibition of metastasis nih.govacs.orgjst.go.jpnih.gov.

Discovery and Isolation of this compound

Identification from Streptomyces platensis Strains

Leustroducsins A, B, and C were initially identified and isolated from the culture broth of the soil bacterium Streptomyces platensis SANK 60191 acs.orgnih.govjst.go.jpunigoa.ac.inresearchgate.net. This isolation was primarily achieved through ethyl acetate (B1210297) extraction followed by preparative reverse-phase HPLC acs.orgjst.go.jp. Streptomyces platensis is recognized as a source of natural products, and its metabolites, including this compound, have been cataloged in natural product databases naturalproducts.net. Biosynthetic gene clusters for phoslactomycins, to which leustroducsins belong, have been identified in Streptomyces platensis SAM-0654, among other Streptomyces species mdpi.com.

Historical Context of Initial Characterization

Leustroducsins A-C were first reported in 1993 by Kohama and colleagues at Sankyo acs.orgnih.gov. The initial characterization involved determining their molecular weights and molecular formulae. This compound was determined to have a molecular formula of C34H56O10NP and a molecular weight of 669 acs.orgjst.go.jp. Structure elucidation studies revealed their belonging to the phoslactomycin group of antibiotics acs.orgjst.go.jp. Further research in the following years continued to explore the biological activities and synthetic approaches to this compound and related compounds jst.go.jp.

Distinctive Molecular Architecture of this compound

The molecular architecture of this compound is characterized by a complex arrangement of atoms, contributing to its distinct physical and chemical properties ontosight.ai. As a member of the phoslactomycin family, its structure includes an α,β-unsaturated δ-lactone, an amino group, a phosphate ester, a conjugated diene, and a cyclohexane ring moiety nih.govacs.orgjst.go.jp. The structures of the leustroducsins A, B, and C primarily differ in the substituent attached to the cyclohexane ring acs.orgjst.go.jp. This compound possesses a highly congested linear structure, which, along with its biological activities, makes it a target of significant interest for the scientific community, particularly in synthetic chemistry acs.orgnih.gov. The molecule's complexity and the presence of multiple stereocenters present considerable challenges in its total synthesis acs.orgnih.govresearchgate.netresearchgate.netnih.govacs.org. Key structural features that have been targets in synthetic efforts include the tertiary alcohol at C8, the aminoethyl sidechain, the unsaturated δ-lactone, and the phosphonic acid group vicinal to a tertiary alcohol nih.gov.

Here is a summary of the molecular formula and molecular weight of this compound:

PropertyValue
Molecular FormulaC34H56NO10P
Molecular Weight669

Further detailed research findings related to its biological activities, such as its role as a colony-stimulating factor inducer and its effects on cytokine production and protein phosphatase 2A inhibition, have been reported acs.orgjst.go.jpnih.govjst.go.jpmdpi.commedchemexpress.com. Studies have also explored various synthetic strategies to access this complex molecule acs.orgnih.govresearchgate.netunigoa.ac.inresearchgate.netresearchgate.netnih.govacs.orgresearchgate.net.

Complex Polyketide-Derived Scaffold

This compound possesses a complex molecular architecture characteristic of polyketide natural products. rsc.orgnaturalproducts.netresearchgate.net Polyketides are a large class of natural products synthesized through the repeated condensation of acyl thioesters, similar to fatty acid biosynthesis. rsc.orgresearchgate.net The biosynthesis of this compound, like other phoslactomycins, is considered to involve a polyketide pathway, potentially utilizing a cyclohexanecarboxylic acid or a hydroxycyclohexanecarboxylic acid as a starter unit. researchgate.net The resulting scaffold is a polyunsaturated acyclic chain featuring an unsaturated lactone ring and an amine-containing side chain. researchgate.net This intricate assembly of structural elements contributes to the compound's unique properties and biological profile. The modular nature of polyketide synthases (PKS) involved in the biosynthesis of such scaffolds allows for structural diversity in this class of compounds. tandfonline.com

Unique Stereochemical Features

The complexity of this compound's stereochemistry presents significant challenges and opportunities in synthetic chemistry. Achieving the correct relative and absolute stereochemistry at each chiral center and controlling the geometry of the double bonds are critical steps in its total synthesis. nih.govacs.orgnih.govnih.gov Research efforts focused on the total synthesis of this compound have highlighted the difficulty of establishing its stereochemical features efficiently. nih.govacs.orgdicp.ac.cnnih.govnih.govcam.ac.ukcam.ac.uk Strategies have been developed to control stereochemistry during key coupling reactions and fragment assembly, employing methods such as chelate-controlled additions, asymmetric aldol (B89426) reactions, and palladium-catalyzed asymmetric allylic alkylation. nih.govacs.orgnih.gov The successful construction of the molecule with its precise stereochemical features is a testament to advancements in synthetic methodology and enables further exploration of the relationship between its stereochemistry and biological function. nih.govacs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H56NO10P B1674842 Leustroducsin B CAS No. 145142-82-1

Properties

CAS No.

145142-82-1

Molecular Formula

C34H56NO10P

Molecular Weight

669.8 g/mol

IUPAC Name

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 6-methyloctanoate

InChI

InChI=1S/C34H56NO10P/c1-4-25(3)11-6-9-16-32(37)43-29-15-10-13-26(23-29)12-7-8-14-28(36)24-31(45-46(40,41)42)34(39,21-22-35)20-19-30-27(5-2)17-18-33(38)44-30/h7-8,12,14,17-20,25-31,36,39H,4-6,9-11,13,15-16,21-24,35H2,1-3H3,(H2,40,41,42)/b12-7+,14-8+,20-19+

InChI Key

ZYSAHMPRXHPPAK-JKWCDDFISA-N

SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCCC(C)CC)O)OP(=O)(O)O)O

Isomeric SMILES

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)CCCCC(C)CC)O)OP(=O)(O)O)O

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCCC(C)CC)O)OP(=O)(O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leustroducsin B;  LSN B; 

Origin of Product

United States

Biological Activities and Mechanisms of Action Research

In Vitro Pharmacological Investigations

In vitro studies have provided insights into how Leustroducsin B interacts with biological systems at the cellular and molecular levels.

Modulation of Cytokine Production in Mesenchymal Cell Lines

This compound has been identified as a novel inducer of colony-stimulating factors (CSFs) and other cytokines in mesenchymal cells, particularly bone marrow stromal cells (BMSCs). acs.orgnih.govnih.govmedchemexpress.comnih.govmedchemexpress.comdbcls.jpisomerase.com Studies using clonal human bone marrow-derived stromal cell line KM-102 and primary human bone marrow-derived stromal cells have demonstrated its potent cytokine-inducing activities. acs.orgnih.govnih.gov The cytokine induction profile of this compound in mesenchymal cells appears distinct from that of other known cytokine inducers such as interleukin-1β (IL-1β), bacterial lipopolysaccharide (LPS), and phorbol (B1677699) 12-myristate 13-acetate (PMA). acs.orgnih.gov

This compound has been shown to induce the production of Granulocyte-Colony Stimulating Factor (G-CSF) in mesenchymal cell lines, including bone marrow stromal cells. acs.orgnih.govnih.govunc.edu The levels of G-CSF induced by this compound in stromal cell line KM-102 have been reported to be comparable to those induced by interleukin-1, a known strong CSF inducer. nih.govresearchgate.netresearchgate.net

Similar to G-CSF, this compound also induces the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in mesenchymal cells, such as bone marrow stromal cells. acs.orgnih.govnih.govunc.edu Research indicates that this compound can induce quantities of GM-CSF in stromal cell line KM-102 that are comparable to those induced by interleukin-1. nih.govresearchgate.netresearchgate.net

The regulation of Interleukin-11 (IL-11) production by this compound in mesenchymal cells, specifically the KM-102 cell line, has been investigated. While this compound did not induce IL-11 promoter-driven luciferase activity, suggesting no transcriptional activation of the IL-11 gene, it was observed to increase IL-11 mRNA stability. acs.orgnih.govresearchgate.net This indicates that the inducible production of IL-11 by this compound is regulated at a posttranscriptional level. acs.orgnih.govresearchgate.net Inhibition of this compound-mediated IL-11 production by cationic amphiphilic drugs and D609 in KM-102 cells suggests that increased IL-11 mRNA stability might be mediated via NF-κB activation. acs.orgnih.gov These findings propose that this compound induces cytokine production through at least two distinct mechanisms: at the transcriptional level and at the posttranscriptional level via NF-κB activation. nih.gov

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Induction

Inhibition of Protein Serine/Threonine Phosphatase 2A (PP2A)

This compound has been shown to inhibit Protein Serine/Threonine Phosphatase 2A (PP2A). acs.orgdicp.ac.cnnih.govmedchemexpress.comnih.govunc.eduresearchgate.netorcid.org PP2A is a crucial enzyme involved in regulating cell growth and inhibiting metastasis. acs.orgdicp.ac.cn this compound belongs to the phoslactomycin family, some members of which are known inhibitors of PP2A. acs.orgdicp.ac.cnresearchgate.net

This compound has demonstrated potency and selectivity towards the inhibition of protein serine/threonine phosphatase 2A. acs.orgdicp.ac.cnnih.govmedchemexpress.comnih.govorcid.org While some related compounds like Phospholine, Leustroducsin H, and other phoslactomycins are described as weaker inhibitors of PP2A, studies have highlighted the selective nature of PP2A inhibition by members of this family. acs.orgnih.gov The inhibition of intracellular PP2A by related compounds has been observed, leading to the overphosphorylation of PP2A substrate proteins. nih.gov Structure-activity relationship studies on related inhibitors suggest that specific structural features contribute to the potency and selectivity of PP2A inhibition. nih.govucl.ac.uk

CompoundBiological Activity
This compoundG-CSF Induction
This compoundGM-CSF Induction
This compoundIL-11 Production Regulation (Posttranscriptional)
This compoundPP2A Inhibition
CytokineEffect of this compound in Mesenchymal Cells
G-CSFInduction
GM-CSFInduction
IL-11Increased mRNA Stability (Posttranscriptional)
Role in Cell Growth and Metastasis Pathways

This compound has demonstrated potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A). nih.govdicp.ac.cn PP2A is a crucial enzyme involved in regulating various cellular processes, including cell growth and the inhibition of metastasis. nih.govdicp.ac.cn By inhibiting PP2A, this compound interferes with this key regulatory pathway, suggesting a potential mechanism for its influence on cell proliferation and the spread of cancer cells. nih.govdicp.ac.cn

Signaling Pathway Elucidation

Research into the mechanisms by which this compound exerts its effects has revealed its involvement in several key signaling pathways, particularly in the context of cytokine induction. Studies using human bone marrow-derived stromal cell line KM-102 have been instrumental in elucidating these pathways. nih.govresearchgate.net

Nuclear Factor-κB (NF-κB) Activation

This compound is a potent inducer of cytokine production, and its activity is linked to the activation of Nuclear Factor-κB (NF-κB). nih.govresearchgate.netnih.gov Studies using luciferase reporter gene assays have shown that this compound induces luciferase activity driven by the interleukin-8 (IL-8) promoter, an effect that is abrogated when the NF-κB binding site in the promoter is mutated. nih.govresearchgate.net This indicates that NF-κB is essential for this compound-stimulated IL-8 gene expression. nih.govresearchgate.net

Involvement of the Acidic Sphingomyelinase Pathway

The activation of NF-κB by this compound appears to be mediated, at least in part, through the acidic sphingomyelinase (A-SMase) pathway. nih.govresearchgate.netnih.gov Research has shown that the cytokine-inducing activity of this compound is inhibited by cationic amphiphilic drugs, which are known inhibitors of A-SMase. nih.govresearchgate.net Additionally, D609, an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), also inhibits this compound's activity. nih.govresearchgate.net These findings suggest that this compound potentiates the A-SMase-mediated signaling pathway, leading to NF-κB stimulation. nih.govresearchgate.net

Transcriptional and Post-Transcriptional Regulatory Mechanisms

This compound induces cytokine production through both transcriptional and post-transcriptional mechanisms. While it directly activates NF-κB to influence gene transcription, it also affects mRNA stability. nih.gov For instance, this compound has been observed to increase the stability of interleukin-11 (IL-11) mRNA. nih.gov This increased mRNA stability contributes to the inducible production of IL-11. nih.gov The inhibition of this compound-mediated IL-11 production by cationic amphiphilic drugs and D609 further suggests that the increased IL-11 mRNA stability might also be mediated via NF-κB activation. nih.gov Therefore, this compound appears to employ at least two distinct mechanisms, one at the transcriptional level and another at the post-transcriptional level via NF-κB activation, to induce cytokine production. nih.gov

Comparative Analysis with Established Cytokine Inducers

This compound's cytokine-inducing activity has been compared to that of well-known cytokine inducers such as interleukin-1β (IL-1β), bacterial lipopolysaccharide (LPS), and phorbol 12-myristate 13-acetate (PMA). nih.govacs.org Studies measuring the induction of granulocyte colony-stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF) in various mesenchymal cells have shown that each stimulant exhibits a different profile in the induction of these cytokines. nih.govacs.org Furthermore, this compound has been shown to induce a variety of cytokines, including G-CSF and GM-CSF, in both clonal and primary bone marrow stromal cells. nih.govacs.org This suggests that this compound may induce cytokine production via a regulatory pathway distinct from those utilized by IL-1β, LPS, or PMA, potentially leading to the production of a broader range of cytokines in these cells. nih.govacs.org

Here is a comparative overview of cytokine induction profiles:

InducerG-CSF Induction ProfileGM-CSF Induction ProfileOther Induced Cytokines (in BMSCs)
This compoundDistinct ProfileDistinct ProfileVariety, including G-CSF, GM-CSF
Interleukin-1β (IL-1β)Distinct ProfileDistinct Profile
LPSDistinct ProfileDistinct Profile
PMADistinct ProfileDistinct Profile

In Vivo Studies on Immunomodulatory and Hematopoietic Effects (Non-Clinical Models)

Non-clinical in vivo studies have provided evidence of this compound's immunomodulatory and hematopoietic effects. Administration of this compound to mice has been shown to increase host resistance to E. coli infections. nih.govdicp.ac.cn This suggests an immunomodulatory effect, potentially mediated by its cytokine-inducing activities, which could enhance the host's ability to combat bacterial pathogens. nih.govnih.govdicp.ac.cn Additionally, this compound has been observed to induce thrombocytosis in mice, indicating an effect on hematopoietic processes, specifically the production of platelets. nih.govdicp.ac.cn While the precise target cell type for this compound's in vivo activities is still being determined, these non-clinical findings support the notion that its biological effects in living organisms may be based on its ability to induce cytokine production. nih.govnih.govdicp.ac.cn

Augmentation of Host Resistance Against Bacterial Infections

Studies have demonstrated that this compound can enhance host resistance to bacterial infections. In vivo studies using mice infected with Escherichia coli showed that treatment with this compound augmented resistance to lethal infection at specific doses. nih.govacs.org This effect is suggested to be mediated, at least in part, by the induction of interleukin-6 (IL-6), which subsequently enhances the bactericidal activity of neutrophils. nih.govacs.org

Enhanced Neutrophil Bactericidal Activity

This compound treatment has been shown to enhance the superoxide (B77818) anion generation of neutrophils in vivo. nih.govacs.org Superoxide anion generation is a crucial mechanism by which neutrophils kill bacteria. This enhancement of neutrophil activity contributes to the augmented host resistance observed in bacterial infections. nih.govacs.org

Thrombocytosis Induction in Mammalian Models

This compound has been observed to induce thrombocytosis, an increase in the number of platelets in the blood, in mammalian models. acs.orgnih.govresearchgate.net Studies in mice administered this compound intraperitoneally showed a marked elevation in peripheral platelet counts compared to control groups. nih.govresearchgate.net

Distinct Mechanistic Pathways of Thrombopoiesis

The induction of thrombocytosis by this compound appears to involve mechanistic pathways distinct from those of other cytokine inducers such as IL-1 or FK-565. nih.gov While this compound induces thrombocytosis, serum IL-6 levels were reported as low or virtually undetectable in the drug-treated groups in the context of thrombocytosis induction, contrasting with the role of IL-6 in bacterial resistance augmentation. nih.gov This suggests that this compound influences thrombopoiesis through alternative or additional pathways beyond potent IL-6 induction. This compound has been shown to induce cytokine production, including granulocyte (G)-CSF and granulocyte-macrophage (GM)-CSF, in bone marrow stromal cells, suggesting its biological activities in vivo might be based on its cytokine-inducing activity. nih.gov This cytokine induction profile in bone marrow stromal cells is different from that of IL-1β, bacterial lipopolysaccharide (LPS), or phorbol 12-myristate 13-acetate (PMA), further supporting distinct mechanisms of action. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6439477
Interleukin-6 (IL-6)179042

Data Table: Effect of this compound on Serum IL-6 and Neutrophil Activity

Treatment with this compoundSerum IL-6 LevelsNeutrophil Superoxide Anion GenerationHost Resistance to E. coli Infection
YesIncreasedEnhanced in vivoAugmented
NoBaselineBaselineNormal

Note: Data compiled from research findings indicating trends and relationships. nih.govacs.org

Data Table: Effect of this compound on Platelet Counts in Mice

Treatment with this compoundPeripheral Platelet Counts (Days 4-6)Serum IL-6 Levels (Thrombocytosis Context)
YesMarkedly ElevatedLow or Virtually Undetectable
NoBaselineBaseline

Note: Data compiled from research findings indicating trends and relationships.

Chemical Synthesis and Analog Generation Strategies

Early Synthetic Endeavors and Challenges

The initial efforts towards the synthesis of Leustroducsin B highlighted the inherent difficulties in constructing its complex framework with precise control over stereochemistry.

Historical Overview of Total and Formal Syntheses

Leustroducsins A–C were first identified and isolated in 1993. nih.govdicp.ac.cn Following their discovery and the revelation of their interesting biological profiles, synthetic chemists embarked on the challenging task of their total synthesis. As of 2015, two total syntheses, two formal syntheses, and a semisynthesis starting from leustroducsin H had been reported in the literature. nih.gov Early synthetic routes, while successful in accessing the target molecule, were often lengthy, reflecting the complexity of the structure. For instance, one prior synthesis required 37 linear and 64 total steps. nih.gov The demand for more efficient and practical synthetic strategies remained high. nih.gov

Stereochemical and Architectural Complexities in Synthesis

The structure of this compound contains numerous stereogenic centers, including a challenging quaternary center, which necessitate highly selective transformations to establish the correct absolute and relative configurations. thieme-connect.comacs.orgunc.edu The presence of a labile α,β-unsaturated δ-lactone moiety and a sensitive conjugated (Z,Z)-diene further complicates synthetic strategies, requiring mild reaction conditions and careful handling of intermediates. thieme-connect.com The highly congested linear structure also presents challenges in achieving desired regioselectivity and stereoselectivity during key bond-forming events. nih.govdicp.ac.cn

Convergent Total Synthesis Approaches

To overcome the limitations of earlier linear approaches and improve synthetic efficiency, more recent strategies have focused on convergent syntheses, assembling the molecule from pre-constructed fragments.

Fragment-Based Coupling Strategies

Convergent total syntheses of this compound typically involve disconnecting the molecule into two or more significant fragments that are synthesized independently and then coupled. One highly convergent approach involved the disconnection of this compound into three fragments of similar size and structural complexity. nih.govacs.orgacs.org Key carbon-carbon bond formation reactions used to unite these fragments have included highly efficient and diastereoselective methods. For example, a chelate-controlled addition of a vinyl zincate to an α-hydroxy ketone has been successfully employed to form a critical C7-C8 bond. nih.govacs.orgacs.org Another crucial coupling strategy involved a silicon-mediated palladium-catalyzed cross-coupling reaction to construct the C13-C14 bond. nih.govacs.orgacs.org Other fragment coupling studies in the context of leustroducsin/phoslactomycin synthesis have investigated the use of vinyllithium (B1195746) intermediates and Stille coupling. researchgate.netjst.go.jp Formal syntheses have also utilized fragment coupling strategies, such as olefin cross-metathesis to install the C7-C12 carbon backbone. thieme-connect.comthieme-connect.com

Key Synthetic Disconnections and Intermediate Design

The retrosynthetic analysis in convergent approaches is centered on identifying strategic disconnection points that allow for the synthesis of stable and readily couplable fragments. In one convergent synthesis, two key disconnections were made to yield three intermediates: a western fragment, a central fragment, and a third fragment. nih.govacs.org The design of these intermediates focused on incorporating the necessary stereocenters and functional groups in a protected form, allowing for their independent synthesis and subsequent efficient coupling. For instance, the stereochemistry of the central and western fragments was set catalytically using reactions such as a zinc-ProPhenol-catalyzed aldol (B89426) reaction and a palladium-catalyzed asymmetric allylic alkylation. nih.govacs.orgacs.orgnih.govacs.org Another formal synthesis involved the preparation of a C1-C13 fragment through a sequence featuring olefin cross-metathesis, asymmetric Sharpless dihydroxylation, and a stereoselective Brown-type pentenylation. thieme-connect.comthieme-connect.com Enzymatic desymmetrization of a meso-diol has also been employed as a key step in preparing an intermediate with the correct stereochemistry at C8 in a total synthesis. researchgate.netacs.orgnih.govcore.ac.uk

Stereoselective Methodologies in this compound Construction

The construction of the stereochemically rich architecture of this compound necessitates the application of highly controlled stereoselective transformations. Several key strategies employing both asymmetric catalysis and diastereoselective methods have been successfully utilized in reported syntheses.

Asymmetric Catalysis in Stereocenter Generation

Asymmetric catalysis plays a crucial role in establishing the absolute stereochemistry of key fragments of this compound. This approach allows for the generation of enantiomerically enriched intermediates, which are then carried forward in the synthesis.

Zinc-ProPhenol-Catalyzed Aldol Reactions

The zinc-ProPhenol catalytic system has been employed in the asymmetric aldol reaction to set the stereochemistry of central fragments of this compound. For instance, a zinc-ProPhenol-catalyzed aldol reaction between a specific aldehyde and ketone delivered an adduct in 78% yield and 99% ee, effectively establishing a crucial stereocenter with high enantioselectivity. nih.govacs.org This highlights the efficacy of this catalytic method in controlling the stereochemical outcome of C-C bond formation in complex molecule synthesis. The high enantioselectivity achieved is particularly noteworthy. acs.orgdicp.ac.cn

An example of this reaction involved the reaction between aldehyde 14 and ketone 15, yielding adduct 16. bc.edu

Reactant 1 (Aldehyde)Reactant 2 (Ketone)CatalystProduct (Adduct)Yield (%)ee (%)
Aldehyde 14Ketone 15Zinc-ProPhenolAdduct 167899
Palladium-Catalyzed Asymmetric Allylic Alkylation and Deracemization

Palladium-catalyzed asymmetric allylic alkylation (AAA) has been utilized to control the stereochemistry of other key fragments, such as the western fragment. nih.govacs.orgacs.orgnih.gov This method is particularly powerful as it can be applied to create new stereocenters or to perform deracemization of existing chiral centers. In one synthesis, a palladium-catalyzed asymmetric allylic alkylation using a carboxylate nucleophile was employed, contributing to the high enantioselectivity observed in the synthesis. acs.orgdicp.ac.cn The intermediate π-allyl palladium complex in this specific alkylation is described as pseudomeso, allowing for the use of both enantiomers of the starting material in the alkylation. acs.org The addition of tetrahexylammonium (B1222370) bromide was found to be important to ensure full equilibration of the π-allylpalladium intermediate, thereby maximizing enantiomeric excess. acs.org

Sharpless Asymmetric Dihydroxylation and Epoxidation

Sharpless asymmetric dihydroxylation and epoxidation are well-established methods for introducing chirality into molecules containing double bonds. While not explicitly detailed in the provided snippets for the most convergent synthesis, earlier approaches towards this compound or related phoslactomycin family members have utilized these reactions. One convergent route to this compound involved the preparation of a segment using a combination of Sharpless asymmetric epoxidation and an epoxide-cleavage reaction. nih.govacs.orgresearchgate.net Another synthesis of a segment utilized Sharpless asymmetric dihydroxylation. nih.govacs.orgresearchgate.net These methods provide reliable routes to access enantiomerically enriched diols and epoxides, which can serve as versatile intermediates for further functionalization and stereocenter generation.

Diastereoselective Transformations

Diastereoselective transformations are essential for controlling the relative stereochemistry between existing and newly formed stereocenters within a molecule. These reactions often rely on the influence of existing chiral centers or functional groups to direct the stereochemical outcome.

α-Alkoxy-Directed Vinyl Zincate Additions

The α-alkoxy-directed diastereoselective addition of vinyl zincates has been identified as a highly efficient method for forming C-C bonds with control over relative stereochemistry in the synthesis of this compound. nih.govacs.orgbc.edu This strategy was envisioned for coupling the western and central fragments to form the C7-C8 bond. nih.govacs.org The desired transformation involved the formation of a metal vinyl species from a vinyl iodide, which then added to a β-azido ketone in a diastereoselective fashion, directed by chelation to the α-alkoxy group. nih.govacs.org Extensive screening and optimization revealed that using dimethylzinc (B1204448) to generate the vinyl zincate complex resulted in high yield and remarkable diastereoselectivity. nih.govacs.org The success of this addition is highly dependent on the quality of the organometallic reagent and requires rigorous temperature control below -50 °C to prevent decomposition. acs.org This reaction sequence allowed for the diastereoselective formation of a tertiary allylic alcohol with sensitive functional groups present in the molecule. acs.org The exceptionally diastereoselective addition of the vinyl zincate to the ketone in the presence of sensitive functional groups is a notable feature of this synthesis. acs.orgdicp.ac.cn

The transformation can be represented as the addition of vinyl zincate complex 25 (generated from vinyl iodide 2) to β-azido ketone 3, leading to alcohol 26 via intermediates 27 and 28. nih.govacs.org

Reactant 1 (Vinyl Iodide)ReagentIntermediate Vinyl SpeciesReactant 2 (Ketone)Addition TypeProduct (Alcohol)Diastereoselectivity
Vinyl iodide 2DimethylzincVinyl zincate complex 25β-azido ketone 3α-alkoxy-directedAlcohol 26Remarkable
Prasad Reduction for Syn-Diol Formation

The Prasad reduction is a method utilized in the synthesis of complex molecules for the stereoselective formation of syn-diols. In the context of this compound synthesis, a directed Prasad reduction has been employed to establish the correct configuration of the C9 hydroxyl group. acs.org This reduction was applied to a C9 ketone, yielding the corresponding syn-diol. acs.org This strategy allowed for both stereochemical correction at C11 and differentiation of the C9 and C11 hydroxyl groups. acs.org

Biocatalytic Approaches in Stereocenter Control

Biocatalysis, particularly enzyme-catalyzed reactions, offers highly selective methods for controlling stereocenters in organic synthesis. These approaches are valuable in the synthesis of complex natural products like this compound, which contain numerous chiral centers. core.ac.uk

Lipase-catalyzed reactions have been successfully applied in the synthesis of this compound fragments to control stereochemistry through desymmetrization and kinetic resolution. acs.orgcore.ac.ukresearchgate.netnih.govacs.org

One notable application involves the lipase-mediated enzymatic desymmetrization of a meso-diol to construct a specific stereocenter, such as the C8 stereocenter. core.ac.ukresearchgate.net For instance, the desymmetrization of a meso-diol using Lipase AK and vinyl acetate (B1210297) has furnished an optically active acetate intermediate with good enantiomeric excess (e.g., 90.2% ee). core.ac.ukresearchgate.net This monoacetate can then be further elaborated. core.ac.uk

Lipase-catalyzed kinetic resolution has also been utilized to obtain optically active alcohol intermediates, which serve as precursors for key segments in the synthesis. acs.orgnih.govresearchgate.net This method allows for the separation of enantiomers based on their different reaction rates with an enzyme. acs.org

Advanced Coupling Reactions and Strategic Transformations

Convergent synthetic strategies for this compound rely heavily on efficient coupling reactions to join molecular fragments. A variety of advanced carbon-carbon bond forming reactions and strategic transformations have been employed. acs.orgacs.org

Silicon-mediated cross-coupling reactions, such as the modified Hiyama coupling, are powerful tools for forming carbon-carbon bonds, particularly between highly functionalized molecules. acs.orgacs.orgnih.govnih.govrsc.org This type of reaction has been effectively used in the total synthesis of this compound to connect key fragments. acs.orgacs.orgnih.govnih.gov

Specifically, a silicon-based palladium-catalyzed cross-coupling reaction has been employed to form the C13–C14 bond, uniting fragments in a convergent synthesis. acs.orgnih.gov These reactions are known for their mild conditions and tolerance of various functional groups. acs.org

Several established carbon-carbon bond forming reactions have been integral to the synthesis of this compound and its fragments:

Nozaki-Hiyama-Kishi (NHK) Reaction: The NHK reaction has been used for coupling segments in the convergent synthesis of this compound. acs.orgnih.govresearchgate.netthieme-connect.comjst.go.jpnii.ac.jp It has been found to provide coupling products in good yield and has been highlighted as an improvement over other coupling strategies in some synthetic routes. acs.orgjst.go.jpnii.ac.jp

Wittig Reaction: The Wittig olefination has been employed to introduce double bonds and assemble molecular segments. acs.orgresearchgate.netnih.govresearchgate.netfigshare.com For instance, it has been used in the synthesis of segment B from (R)-malic acid. acs.orgnih.govresearchgate.net Wittig olefination conditions have also been applied to aldehydes to form desired alkene geometries. acs.org

Julia Olefination: The Julia coupling reaction was explored for coupling segments in earlier synthetic approaches. acs.orgnih.govresearchgate.netnii.ac.jp However, some studies reported low yields due to side reactions like epimerization. acs.orgnih.govresearchgate.net

Stille Coupling: Stille coupling reactions have been used to connect molecular fragments, particularly in the later stages of the synthesis, such as coupling segment C. acs.orgnih.govresearchgate.netnii.ac.jpresearchgate.net This palladium-catalyzed reaction is valuable for forming carbon-carbon bonds between sp2-hybridized centers.

Tandem Reformatsky/Claisen condensation reactions have been developed and applied for the rapid assembly of the core fragment of this compound. nih.govacs.orgnih.govacs.orgjst.go.jpunc.edu This strategy involves the reaction of silyl (B83357) glyoxylates with enantioenriched β-lactones. nih.govacs.orgnih.govacs.orgjst.go.jp

This tandem reaction establishes key stereocenters in the molecule's core and allows for further elaboration using reliable chemical transformations, including the Prasad reduction. nih.govacs.org The method relies on unusual 1,4-induced stereotransmission from the electrophile and provides rapid access to the highly functionalized core structure. nih.govacs.org

Olefin Metathesis Approaches

Olefin metathesis, a powerful metal-catalyzed carbon-carbon bond-forming reaction, has been employed in the synthesis of complex molecules, including natural products. nih.govresearchgate.netresearchgate.netmdpi.comrsc.org This method involves the redistribution of carbon-carbon double bonds between reacting olefins, typically catalyzed by transition metal complexes, such as those based on ruthenium or molybdenum. researchgate.netresearchgate.netmdpi.com Different types of olefin metathesis, including ring-closing metathesis (RCM) and cross-metathesis (CM), have found applications in constructing cyclic and acyclic structures. researchgate.netmdpi.com

In the context of this compound synthesis, olefin metathesis approaches have been utilized to assemble key structural fragments. One formal synthesis of this compound featured an olefin cross-metathesis reaction between α-methylene γ-butyrolactone and a terminal olefin. thieme-connect.comthieme-connect.comresearchgate.net This CM step was crucial for installing the C7-C12 carbon backbone of the molecule. thieme-connect.comthieme-connect.com Additionally, ring-closing metathesis has been used in the preparation of the α,β-unsaturated δ-lactone moiety, a common feature in the leustroducsin and phoslactomycin families. nih.govthieme-connect.com

Mitsunobu Reactions in Stereochemical Inversion and Functionalization

The Mitsunobu reaction is a versatile tool in organic synthesis, enabling the conversion of primary and secondary alcohols into various functional groups, such as esters, phenyl ethers, and thioethers, under mild conditions. organic-chemistry.orgnih.govresearchgate.netfigshare.com A key feature of the Mitsunobu reaction is its stereoselectivity, proceeding with inversion of configuration at the carbon bearing the hydroxyl group when applied to secondary alcohols. organic-chemistry.orgnih.govresearchgate.net This characteristic makes it a valuable method for controlling or inverting stereogenic centers in the synthesis of complex molecules like natural products. organic-chemistry.orgnih.gov The reaction typically involves a phosphine (B1218219) (commonly triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD) to activate the alcohol. organic-chemistry.orgresearchgate.netiupac.org

In the synthesis of this compound, Mitsunobu reactions have been employed for stereochemical inversion and functional group manipulation. One formal synthesis utilized a Mitsunobu inversion with chloroacetic acid on a propargyl alcohol intermediate to correct the stereochemistry at C11. nih.govnih.gov This reaction proceeded with complete Walden inversion. nih.govnih.gov Another synthetic route involved a Mitsunobu-type reaction using a cyanomethylenetrialkylphosphorane (CMMP) reagent to convert a hydroxy nitrite (B80452) intermediate into a sulfonamide with complete inversion at the carbinol stereocenter. jst.go.jp These examples highlight the utility of the Mitsunobu reaction in precisely controlling the stereochemistry and introducing necessary functional groups during the construction of the complex this compound scaffold.

Chemoenzymatic Synthesis of Leustroducsin Derivatives

Chemoenzymatic synthesis combines the power of traditional organic chemistry with the exquisite selectivity and efficiency of enzymatic transformations. acs.orgmdpi.combeilstein-journals.orgrsc.orgresearchgate.net This approach can offer advantages in terms of stereoselectivity, regioselectivity, and reduced environmental impact compared to purely chemical routes. mdpi.combeilstein-journals.org Enzymes, such as lipases and oxidoreductases, can catalyze highly specific reactions, including asymmetric transformations and selective functionalizations, which can be challenging to achieve using only chemical reagents. acs.orgmdpi.comrsc.orgresearchgate.netresearchgate.netresearchgate.net

While direct chemoenzymatic total synthesis of this compound is less commonly reported than purely chemical routes, chemoenzymatic approaches have been explored for the synthesis of related phoslactomycins and potential derivatives. The phoslactomycin family, which includes leustroducsins, features variations primarily at the C-18 acyl substituent. nih.gov Studies on the biosynthesis of phoslactomycins have identified enzymes, such as O-acyltransferases, that are involved in these late-stage tailoring steps. nih.gov An 18-O-acyltransferase (PlmS3) from Streptomyces sp. strain HK 803 has been characterized and shown to catalyze the esterification of a phoslactomycin precursor (PLM G) with various carboxylic acids. nih.gov This enzymatic acylation represents a chemoenzymatic approach to generating specific acylated phoslactomycins and potentially new analogs, offering a one-step alternative to multi-step chemical esterification for the C-18 hydroxyl group. nih.gov Furthermore, lipase-mediated desymmetrization of meso-diols has been employed in the synthesis of intermediates relevant to the phoslactomycin/leustroducsin family, demonstrating the utility of biocatalysis in establishing key stereocenters. researchgate.netresearchgate.net

Biosynthesis and Natural Production Research

Identification of Producing Microorganisms

Leustroducsins A, B, and C were initially isolated from the culture broth of the soil bacterium Streptomyces platensis strain SANK 60191. acs.orgnih.govnih.govcore.ac.uk This actinomycete strain is a key source for the natural production of these compounds. nih.govnih.govcore.ac.uk

Closely related compounds, the phoslactomycins (PLMs), which share similar structural moieties with variations in the acyl substituent at the C-18 hydroxyl position, are produced by various other Streptomyces species. nih.govasm.orgoup.com Notable among these is Streptomyces sp. strain HK803, which produces phoslactomycins A through F. nih.govasm.orgoup.comscispace.comresearchgate.netwikipedia.orgresearchgate.netresearchgate.netnih.govnih.govnih.govnih.gov Streptomyces nigrescens SC-273 has also been shown to produce five different acylated PLM products. acs.orgasm.orgresearchgate.net Other Streptomyces species, such as Streptomyces sp. MLA1839 and Streptomyces kronopolitis sp. nov., have also been identified as producers of phoslactomycins or related derivatives. researchgate.netmicrobiologyresearch.org

Proposed Biosynthetic Pathway of Phoslactomycins/Leustroducsins

The biosynthesis of phoslactomycins and leustroducsins is understood to be a polyketide-type pathway. oup.comwikipedia.orgresearchgate.net This process is catalyzed by modular polyketide synthases (PKSs). scispace.comwikipedia.org Biosynthetic studies, including those using isotopically labeled precursors, suggest that cyclohexanecarboxylic acid (CHC) serves as the starter unit for the synthesis of the polyketide chain. nih.govoup.comresearchgate.netnih.gov

Analysis of the phoslactomycin biosynthetic gene cluster (BGC) has provided detailed insights into the pathway. asm.orgscispace.comresearchgate.netresearchgate.netnih.govnih.gov The BGC contains genes encoding the polyketide synthases responsible for assembling the carbon skeleton, enzymes for the synthesis of the CHC-CoA starter unit, and enzymes involved in post-PKS modifications. asm.orgscispace.comresearchgate.netnih.gov

The later stages of the proposed biosynthetic pathway involve modifications to the core polyketide structure. asm.orgscispace.com Specifically, phoslactomycin B is considered an intermediate that undergoes subsequent enzymatic transformations to yield other phoslactomycin and leustroducsin analogs. wikipedia.org The final steps in the biosynthesis of many analogs involve hydroxylation at the C-18 position of PLM B, followed by acylation of this hydroxyl group. asm.orgscispace.comresearchgate.netnih.govnih.govnih.govnih.gov

Enzymatic Machinery and Key Genes

The phoslactomycin biosynthetic gene cluster encodes a suite of enzymes necessary for the multi-step synthesis of these complex molecules. asm.orgscispace.comresearchgate.netnih.gov Key enzymatic activities include those of the polyketide synthases for chain elongation and tailoring enzymes for post-PKS modifications. asm.orgscispace.com

Role of Acyltransferases in Post-Polyketide Synthase Modification (e.g., PlmS2, PlmS3)

Two important enzymes involved in the post-PKS tailoring steps are PlmS2 and PlmS3. asm.orgscispace.com PlmS2 has been identified as a cytochrome P-450 monooxygenase. asm.orgscispace.comnih.gov This enzyme is responsible for catalyzing the hydroxylation of phoslactomycin B at the C-18 position. asm.orgoup.comscispace.comresearchgate.netnih.govnih.gov Experimental evidence, including the analysis of a plmS2 deletion mutant, supports this role, as such a mutant produced only PLM B. asm.orgoup.comscispace.comnih.govnih.gov

PlmS3 functions as an 18-O-acyltransferase. asm.orgscispace.comnih.govnih.govnih.govasm.orgasm.org This enzyme catalyzes the esterification of the hydroxyl group at the C-18 position of phoslactomycin G (or leustroducsin H) with various acyl-CoA substrates. asm.orgscispace.comresearchgate.netresearchgate.netnih.govnih.govasm.org The activity of PlmS3 is crucial for generating the structural diversity observed among the acylated phoslactomycins and leustroducsins. asm.orgscispace.comresearchgate.netnih.govnih.gov Studies with recombinant PlmS3 have shown its ability to utilize different branched-chain acyl-CoA substrates, leading to the formation of specific analogs like PLM A (with isobutyryl-CoA), PLM C (with 3-methylbutyryl-CoA), and PLM E (with cyclohexylcarbonyl-CoA). asm.orgscispace.comresearchgate.netnih.gov

Intermediate Metabolites in the Biosynthetic Cascade (e.g., Leustroducsin H/PLM G)

Within the phoslactomycin/leustroducsin biosynthetic pathway, several intermediate metabolites are formed. Phoslactomycin B is a key intermediate, generated after the core polyketide synthesis and some initial modifications. wikipedia.org It serves as the substrate for subsequent tailoring steps. asm.orgoup.comscispace.comnih.govnih.gov

Phoslactomycin G, also known as leustroducsin H, is another important intermediate. asm.orgscispace.comwikipedia.orgresearchgate.netnih.gov It is produced from the C-18 hydroxylation of phoslactomycin B, a reaction catalyzed by the PlmS2 enzyme. asm.orgscispace.comresearchgate.netnih.govnih.govnih.govnih.gov PLM G is characterized by the presence of a free hydroxyl group at the C-18 position, unlike the acylated derivatives. asm.orgresearchgate.netnih.govnih.gov While PLM G is a proposed intermediate, it has not typically been observed at significant levels in wild-type fermentations, suggesting its rapid conversion to acylated forms. asm.orgresearchgate.netnih.govnih.gov However, genetic manipulation, such as the deletion of plmS3, can lead to the accumulation of PLM G. asm.orgresearchgate.netnih.govnih.gov

Genetic Engineering and Fermentation Strategies for Yield Optimization and Analog Production

The understanding of the phoslactomycin/leustroducsin biosynthetic pathway and the identification of the associated gene clusters have opened avenues for applying genetic engineering and optimizing fermentation strategies. nih.govasm.orgoup.comvcu.edu These approaches aim to improve the production yields of specific compounds like leustroducsin B and to generate novel analogs. nih.govoup.comresearchgate.net

Manipulation of Biosynthetic Gene Clusters

Manipulation of the biosynthetic gene clusters (BGCs) in producing Streptomyces strains has proven effective in altering the production profile and enhancing titers. nih.govasm.orgoup.comvcu.edu For instance, the complete 75-kb PLM biosynthetic gene cluster from Streptomyces sp. HK-803 has been cloned and analyzed. oup.comnih.gov

Targeted gene deletions within this cluster have yielded significant results. Deletion of the plmS2 gene, responsible for the C-18 hydroxylation, resulted in a mutant strain that selectively produced only phoslactomycin B. nih.govasm.orgoup.comscispace.comnih.govnih.gov This manipulation also led to a notable increase in the production titer of PLM B compared to the wild-type strain, in some cases achieving ninefold higher levels. nih.govoup.comnih.gov

Similarly, deletion of the plmS3 gene, encoding the 18-O-acyltransferase, resulted in a mutant strain that accumulated the intermediate phoslactomycin G. asm.orgresearchgate.netnih.govnih.gov This demonstrates that controlling the activity of specific tailoring enzymes can effectively channel the biosynthetic flux towards desired intermediates or single products. asm.orgnih.govnih.gov These engineered strains provide valuable tools for producing specific phoslactomycin/leustroducsin structures and serve as platforms for further biosynthetic investigations and combinatorial biosynthesis efforts aimed at creating novel analogs. nih.govoup.comnih.gov Strategies like precursor-directed biosynthesis in chcA deletion mutants are also being explored to generate novel PLM analogs. nih.govresearchgate.net

4.4.2. Strain Engineering for Targeted Metabolite Production

Strain engineering has emerged as a crucial strategy to enhance the production of valuable natural products, including those belonging to the phoslactomycin family, which encompasses this compound. This compound, typically isolated as a minor component from Streptomyces species, presents challenges for large-scale supply due to its low natural abundance in fermentation broths nih.gov. To address this, researchers have explored genetic manipulation of the producing organisms to improve yields and selectively target the production of specific congeners.

Research into the biosynthesis of related phoslactomycins in Streptomyces sp. HK 803 has provided insights applicable to this compound production. The phoslactomycins and leustroducsins share common biosynthetic pathway elements, including a cyclohexanecarboxylic acid starter unit researchgate.netmdpi.com. Studies involving the manipulation of genes within the biosynthetic gene cluster have demonstrated the potential to alter the production profile of these compounds jst.go.jp.

Specifically, targeted disruption of genes such as plmS2 and plmS3 in Streptomyces sp. HK 803 has shown the ability to influence the production of specific phoslactomycin analogs. For instance, a mutant strain (NP1) with a disrupted plmS2 gene produced only Phoslactomycin B (PLM B). Similarly, an NP8 mutant, where both plmS2 and plmS3 genes were replaced, also exclusively produced PLM B asm.org. The PlmS3 enzyme has been identified as an 18-O-acyltransferase responsible for catalyzing the final acylation step in the phoslactomycin biosynthetic pathway, converting Phoslactomycin G (PLM G) to other acylated phoslactomycins like PLM A and PLM C asm.org.

While direct comparative data on this compound production in wild-type versus specifically engineered strains solely for this compound is not extensively detailed in the provided search results, the research on related phoslactomycins in Streptomyces sp. HK 803 illustrates the principle of targeted production through genetic engineering of the biosynthetic cluster. The yields of PLM B produced by the NP8 mutant were reported to be comparable to those of PLM G produced by the NP8/pMSG1' strain (which expresses plmS3), ranging from 5 to 10 mg/liter asm.org. This indicates that genetic manipulation can lead to detectable and quantifiable changes in metabolite production within this compound family.

The capability to engineer microbial strains to achieve higher titers of target natural products, or to eliminate the production of competing compounds, is a key aspect of modern natural product development isomerase.co.ukisomerase.com. Companies specializing in microbial natural products possess proprietary technologies for manipulating biosynthetic pathways and individual enzymes to optimize production, including for compounds like this compound isomerase.co.ukisomerase.com.

The following table summarizes production data for related phoslactomycins in engineered Streptomyces sp. HK 803 strains, illustrating the impact of gene manipulation on metabolite production within this family of compounds:

Strain TypeEngineered GenesPrimary Metabolite ProducedApproximate Yield (mg/liter)Source Citation
Streptomyces sp. HK 803 (NP8 mutant)ΔplmS2, ΔplmS3Phoslactomycin B (PLM B)5 - 10 asm.org
Streptomyces sp. HK 803 (NP8/pMSG1')ΔplmS2, ΔplmS3, +plmS3 expressionPhoslactomycin G (PLM G)Comparable to PLM B yield asm.org

Note: This table presents data for Phoslactomycin B and G production in engineered strains as an illustration of targeted metabolite production within the phoslactomycin/leustroducsin family due to the close relationship and shared biosynthetic elements with this compound.

Structure Activity Relationship Sar and Derivatization Studies

Impact of Structural Modifications on Biological Activities

Modifications to the core structure of Leustroducsin B can significantly alter its bioactivity profile. Research in this area focuses on systematically changing parts of the molecule and evaluating the resulting compounds for various biological effects.

Analysis of C18 Substituent Effects on Bioactivity Profiles

The C18 position on the cyclohexane (B81311) ring is a key site for structural variation in the phoslactomycin and leustroducsin families. This compound itself has a 6-methyloctanoate substituent at C18. unc.eduasm.org Other members of the family differ primarily in the acyl substituent at this position. asm.org Studies involving the enzymatic deacylation of acylated leustroducsins/phoslactomycins to yield the C18 hydroxyl intermediate (PLM G) and subsequent re-acylation with different carboxylic acids have been explored as a chemoenzymatic route to new analogues. asm.org This approach allows for the investigation of how the nature and length of the acyl chain at C18 influence the biological activities, such as antifungal potency. asm.org The acylation step at C18 is considered important for the potent antifungal activity of these compounds. asm.org

General Scope of Chemical Modifications and Resulting Biological Insights

Beyond the C18 position, various other parts of the this compound structure have been targets for chemical modification to understand their roles in bioactivity. The development of efficient total and formal syntheses of this compound and related compounds has provided access to material for such studies. dicp.ac.cnnih.govunc.eduacs.orgresearchgate.netorcid.orgucl.ac.ukjst.go.jp These synthetic efforts often involve the construction of key fragments that can be further manipulated. nih.govunc.eduacs.orgresearchgate.net The convergent nature of some synthetic routes allows for the exploration of chemical modifications in different parts of the molecule. dicp.ac.cnnih.govacs.org While specific detailed findings on the impact of modifications at every position are extensive and often reported in primary research articles, the general scope includes alterations to the α,β-unsaturated δ-lactone, the phosphate (B84403) group, the amino group, and the stereochemistry of various centers. jst.go.jpunc.edu These modifications can lead to insights into the essential pharmacophores required for specific activities, such as PP2A inhibition or cytokine induction. dicp.ac.cnnih.gov

Design and Synthesis of this compound Analogues for SAR Exploration

The design and synthesis of this compound analogues are driven by the need to explore the SAR systematically. Synthetic strategies aim to provide flexible routes that allow for variations at specific positions of the molecule. Total and formal syntheses have been developed, employing various chemical methodologies to construct the complex core and append different substituents. nih.govunc.eduacs.orgresearchgate.netorcid.orgucl.ac.ukjst.go.jpacs.orgorganicdivision.org These methods include diastereoselective additions, palladium-catalyzed cross-coupling reactions, enzymatic desymmetrization, Wittig and Julia-Kocienski olefinations, and Reformatsky/Claisen condensations. nih.govunc.eduacs.orgresearchgate.net The modular nature of some synthetic routes is particularly useful for SAR studies, as it allows for the preparation of different analogues from common intermediates. researchgate.net Chemoenzymatic approaches, such as using acyltransferases for selective C18 esterification, also represent valuable tools for generating analogues with defined modifications. asm.org

Correlation of Structural Features with Specific Receptor Binding or Enzymatic Inhibition

Understanding how this compound interacts with its biological targets at a molecular level is key to elucidating its mechanism of action and informing analogue design. This compound is known to be a potent inhibitor of protein serine/threonine phosphatase 2A (PP2A). dicp.ac.cnnih.gov Studies aim to correlate specific structural features of this compound and its analogues with their binding affinity to PP2A and their inhibitory potency. While the provided search results highlight the PP2A inhibition activity, detailed reports on the specific binding interactions and how structural modifications affect these interactions would typically be found in dedicated biochemical and structural studies (e.g., co-crystallization or binding assays), which were not extensively detailed in the synthesis-focused search results. However, the ability of this compound to induce cytokine production by KM-102 cells and augment host resistance to E. coli infections and induce thrombocytosis in mice also suggests interactions with other biological targets or pathways. dicp.ac.cnnih.govunc.edursc.org SAR studies help to dissect which parts of the molecule are responsible for these distinct biological effects, potentially identifying structural elements critical for specific receptor binding or enzymatic inhibition events.

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Methodologies for Leustroducsin B and Analogues

The structural complexity of this compound, characterized by multiple stereocenters and sensitive functional groups, presents a significant challenge for chemical synthesis. Early synthetic efforts highlighted the difficulty, with initial total syntheses requiring a substantial number of steps. This has driven the development of more efficient and convergent synthetic methodologies.

Recent advancements in total synthesis have focused on convergent strategies, breaking down the molecule into smaller, more manageable fragments that are then coupled. Notable features of these approaches include the use of highly efficient coupling reactions, such as chelate-controlled additions and silicon-mediated cross-couplings. Catalytic asymmetric reactions, like zinc-ProPhenol-catalyzed aldol (B89426) reactions and palladium-catalyzed asymmetric allylic alkylation, have been successfully employed to establish the required stereochemistry in key fragments with high yields and excellent diastereoselectivity and enantioselectivity.

Alternative strategies, such as formal syntheses and semisynthesis starting from related natural products like Leustroducsin H, have also contributed to the synthetic landscape. These efforts explore different key steps and disconnections, aiming for improved efficiency and access to intermediates. For instance, a formal synthesis utilized a tandem Reformatsky/Claisen condensation to establish core stereocenters. The development of new protecting groups compatible with densely functionalized substrates under mild conditions has also been a focus in improving synthetic routes.

The pursuit of novel synthetic methodologies is crucial not only for accessing this compound itself but also for the efficient preparation of analogues. The ability to synthesize structural variants is essential for structure-activity relationship (SAR) studies, which aim to understand how modifications to the molecule's structure impact its biological activities.

Exploration of Untapped Biological Activities through Synthetic Diversification

This compound exhibits a range of biological activities, including the inhibition of protein serine/threonine phosphatase 2A (PP2A), an enzyme critical for cell growth and metastasis regulation. It has also shown potential in inducing cytokine production and enhancing host resistance to bacterial infections. However, the full spectrum of its biological potential and that of related analogues remains an active area of investigation.

Synthetic diversification, enabled by the advanced synthetic methodologies discussed, is a key strategy for exploring untapped biological activities. By preparing analogues with targeted modifications, researchers can probe the structural requirements for specific biological effects. This includes altering the acyl substituent at the C-18 position of the cyclohexyl ring, which is known to influence biological activities within the phoslactomycin/leustroducsin family. Chemoenzymatic approaches, utilizing enzymes involved in the biosynthesis of related compounds, offer another avenue for generating diverse analogues, particularly concerning the esterification at C-18.

Detailed research findings from SAR studies on this compound derivatives can provide valuable insights into the mechanisms underlying its various biological activities. This knowledge can guide the rational design of analogues with enhanced potency, selectivity, or novel activities.

Role as a Chemical Probe for Fundamental Biological Processes

Due to its potent and selective inhibition of PP2A, this compound serves as a valuable chemical probe for studying the role of this enzyme in fundamental biological processes. PP2A is involved in a wide array of cellular functions, including cell cycle progression, signal transduction, and apoptosis. By using this compound to perturb PP2A activity, researchers can gain a deeper understanding of these complex pathways.

The use of this compound as a chemical probe involves applying it to biological systems (e.g., cell lines, in vivo models) and observing the resulting effects on cellular processes and signaling pathways known or suspected to be regulated by PP2A. This can help elucidate the specific roles of PP2A isoforms or complexes in different cellular contexts.

Furthermore, the development of tagged or modified versions of this compound through synthesis can facilitate the identification of its direct binding partners and downstream effectors, providing a more detailed picture of its mechanism of action at the molecular level. The ability to synthesize analogues with varying affinities for PP2A or other potential targets can also help dissect the contributions of different interactions to the observed biological outcomes.

Strategic Lead Compound Development in Academic Drug Discovery Programs

The promising biological activities of this compound, particularly its antitumor potential through PP2A inhibition, position it as a strategic lead compound in academic drug discovery programs. Natural products like this compound often serve as starting points for the development of new therapeutic agents due to their unique structures and interactions with biological targets.

Academic drug discovery efforts involving this compound typically involve a multidisciplinary approach, combining synthetic chemistry, biological evaluation, and mechanistic studies. The goal is to optimize the activity, selectivity, and pharmacokinetic properties of this compound through the synthesis and testing of analogues.

Key aspects of this development include identifying the minimal structural requirements for desired activity, improving target specificity, and addressing potential liabilities. The insights gained from SAR studies (Section 6.2) and the understanding of its role as a chemical probe (Section 6.3) are directly applied in this process. While this compound itself may have limitations as a drug candidate (e.g., related to stability, delivery, or off-target effects, although specific details on these are excluded per instructions), its structure provides a valuable template for designing novel small molecules with therapeutic potential. Academic programs play a crucial role in this early stage of drug discovery, exploring the fundamental science and potential of natural product scaffolds before they may be advanced to preclinical or clinical development.

Q & A

Q. What are the key structural features of Leustroducsin B, and how do they influence its bioactivity?

this compound is a polyketide-derived natural product with two core stereocenters established via Reformatsky/Claisen condensation and additional stereocenters introduced through Prasad reduction and asymmetric pentenylation . Its bioactivity (antifungal, antibacterial, antitumor) is attributed to its hydroxylated dioxolane moiety and β-lactone functionality, which enable interactions with cellular targets. Researchers should prioritize structural elucidation via NMR and X-ray crystallography to correlate stereochemistry with activity .

Q. What synthetic methodologies are most effective for constructing this compound’s β-lactone core?

The β-lactone core is synthesized via Reformatsky/Claisen condensation of silyl glyoxylates, which establishes stereochemistry at C-8 and C-8. Key steps include:

  • Reformatsky Reaction : Zinc-mediated coupling of bromoacetates with glyoxylates.
  • Claisen Condensation : Stereoselective cyclization to form the β-lactone ring. Methodological optimization involves temperature control (−78°C) and chiral auxiliaries to minimize epimerization .

Q. How can researchers validate the purity and identity of synthetic this compound intermediates?

  • Chromatography : Use HPLC with chiral columns to resolve stereoisomers.
  • Spectroscopy : Compare NMR data (e.g., 13C^{13}\text{C} chemical shifts) with literature values for known intermediates.
  • Mass Spectrometry : Confirm exact mass (669.3306548 Da) using high-resolution MS to rule out impurities .

Advanced Research Questions

Q. How do contradictions in reported bioactivity data for this compound arise, and how can they be resolved?

Discrepancies in bioactivity (e.g., antitumor IC50_{50} values across studies) may stem from:

  • Strain-Specific Effects : Test compound against isogenic cell lines to isolate genetic factors.
  • Stereochemical Variants : Compare enantiomeric purity of synthetic batches via circular dichroism (CD).
  • Assay Conditions : Standardize cell culture media (e.g., serum concentration) to reduce variability .

Q. What strategies mitigate low yields (<5%) in the final steps of this compound synthesis?

Low yields during dioxolane formation (step 24) are often due to:

  • Competitive Side Reactions : Introduce protecting groups (e.g., TBS ethers) for hydroxyl moieties.
  • Catalyst Optimization : Screen Lewis acids (e.g., BF3_3-Et2_2O vs. Ti(OiPr)4_4) to enhance regioselectivity.
  • Solvent Effects : Use aprotic solvents (e.g., DCM) to prevent hydrolysis of intermediates .

Q. How can computational methods improve the stereochemical fidelity of this compound analogs?

  • Density Functional Theory (DFT) : Model transition states of key reactions (e.g., Mitsunobu inversion) to predict stereochemical outcomes.
  • Molecular Dynamics (MD) : Simulate enzyme binding to guide structure-activity relationship (SAR) studies for analogs. Validate predictions with experimental data (e.g., NOE correlations in NMR) .

Q. What experimental designs address the metabolic instability of this compound in pharmacokinetic studies?

  • Pro-drug Approaches : Modify hydroxyl groups with acetyl or PEG-ylated moieties to enhance plasma stability.
  • Isotope Tracing : Use 14C^{14}\text{C}-labeled this compound to track metabolites via LC-MS.
  • In Vitro Models : Test hepatic clearance using human liver microsomes (HLMs) and CYP450 inhibitors .

Methodological Guidelines

Q. How should researchers design dose-response studies to evaluate this compound’s antitumor efficacy?

  • Dose Range : Use logarithmic dilutions (e.g., 0.1–100 µM) to capture IC50_{50}.
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle-only groups.
  • Endpoints : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry). Statistical analysis should apply the Benjamini-Hochberg procedure to control false discovery rates in multi-endpoint assays .

Q. What criteria ensure ethical rigor in preclinical studies involving this compound?

  • Animal Welfare : Adhere to ARRIVE guidelines for tumor xenograft models.
  • Data Integrity : Maintain lab notebooks with raw data timestamps and reagent lot numbers.
  • Conflict Disclosure : Declare funding sources (e.g., industry partnerships) in publications .

Data Analysis and Reporting

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability.
  • Tumor Microenvironment Models : Use 3D spheroids or patient-derived xenografts (PDXs) to mimic in vivo conditions.
    Report negative results transparently to avoid publication bias .

Q. What statistical frameworks are optimal for analyzing high-throughput screening data for this compound analogs?

  • LASSO Regression : Identify predictive variables (e.g., substituent electronegativity) while penalizing multicollinearity.
  • Principal Component Analysis (PCA) : Reduce dimensionality in SAR datasets.
    Validate models with holdout validation or bootstrapping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.